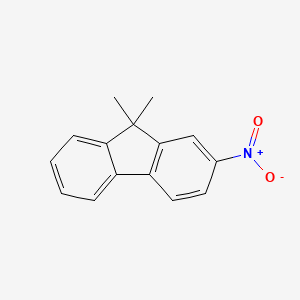

9,9-Dimethyl-2-nitro-9H-fluorene

Overview

Description

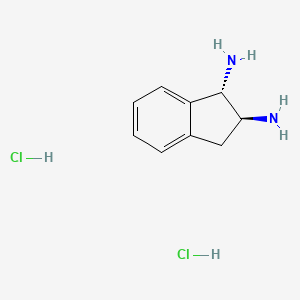

9,9-Dimethyl-2-nitro-9H-fluorene is a chemical compound with the CAS Number: 605644-46-0 . It has a molecular weight of 239.27 . The compound is typically stored at room temperature and appears as a white to yellow crystal or powder .

Synthesis Analysis

The synthesis of 9,9-dimethyl-2-nitrofluorene involves dissolving 9,9-dimethylfluorene in glacial acetic acid and warming the solution in an oil bath. Concentrated HNO3 is then slowly added with stirring . Another method for synthesizing 9,9-dimethylfluorene involves reacting fluorene with dimethyl carbonate in an organic solvent system at a certain temperature range under alkaline conditions .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C15H13NO2/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16(17)18)9-14(12)15/h3-9H,1-2H3 . The molecular formula is C15H13NO2 .Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 373.1±21.0 °C at 760 mmHg, and a flash point of 171.8±14.9 °C . It has a molar refractivity of 69.7±0.3 cm3 .Scientific Research Applications

Synthesis and Fluorescence Probes

9,9-Dimethyl-2-nitro-9H-fluorene has been utilized in the synthesis of various compounds. A notable application is in the synthesis of N-substituted 2-amino-9,9-dialkylfluorenes, which can bear electron-withdrawing substituents like nitro groups. These compounds have potential as fluorescence probes for studying femtosecond solvation dynamics (Ginagunta et al., 2004).

Sensing Applications

Research indicates the efficacy of derivatives of this compound in sensing applications. Compounds synthesized from this material have been used as fluorescent sensors for detecting nitro compounds (NACs), metal cations, and amino acids. Specific derivatives have shown high selectivity and sensitivity in detecting substances like Trinitrophenol (TNP), Fe3+, and L-arginine (Yingying Han et al., 2020).

Luminescent Material Development

This compound is an important intermediate in the synthesis of OLED materials, demonstrating its value in the development of luminescent materials. The synthesis process involves steps like bromination and methylation, starting from fluorene as the base material (Bai Xue-feng, 2013).

Optical Limiting and Nonlinear Optical Properties

The derivative compounds of this compound have been studied for their two-photon absorption properties and optical limiting behavior, particularly in relation to their use in optical limiting devices. These studies involve both theoretical and experimental approaches to understand the optical properties of these compounds (Hong Ma et al., 2015).

Coordination Compounds for Fluorescent Sensing

This compound-based lanthanide coordination compounds have been created for fluorescent sensing of various cations and anions. These compounds exhibit high thermal stability and have shown potential as efficient and selective fluorescent probes (Bing Li et al., 2020).

Novelty in Fluorene-based Derivatives

Research into fluorene-based compounds, including derivatives of this compound, has shown their significant role in photoluminescence and electroluminescent materials. The novel fluorene-based compounds have been used as sensors for the recognition of nitro compounds and metal ions, demonstrating their versatility in various scientific applications (Xinyue Zhou et al., 2021).

Safety and Hazards

Properties

IUPAC Name |

9,9-dimethyl-2-nitrofluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16(17)18)9-14(12)15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNVINZCDHRVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677323 | |

| Record name | 9,9-Dimethyl-2-nitro-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605644-46-0 | |

| Record name | 9,9-Dimethyl-2-nitro-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide](/img/structure/B1487423.png)

![1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1487425.png)

![2-Amino-4-methyl-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid](/img/structure/B1487427.png)

![N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487428.png)

![N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride](/img/structure/B1487433.png)

![3-Phenyl-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1487436.png)

![N,N-Diethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487440.png)

![2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1487442.png)

![tert-Butyl 3-[(benzylamino)methyl]-3-(hydroxymethyl)-1-piperidinecarboxylate](/img/structure/B1487444.png)